2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the amino, hydroxymethyl, and carbonitrile groups. Key steps include:
Formation of the Pyrano[3,2-b]pyran Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenylmethoxy Group: This step often involves a nucleophilic substitution reaction where a phenol derivative reacts with a chlorinated aromatic compound.
Functional Group Modifications: The amino and hydroxymethyl groups are typically introduced through nucleophilic substitution or addition reactions, while the carbonitrile group can be added via a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug development. Studies could focus on their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound or its derivatives could be explored for therapeutic applications, particularly if they show activity against specific biological targets. Research might investigate their efficacy in treating diseases such as cancer or infections.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with specific chemical resistances or mechanical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-[2-(phenylmethoxy)phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
- 2-amino-4-[2-(2-chlorophenyl)ethoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile may offer unique properties due to the presence of the 2-chlorophenylmethoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5/c24-17-7-3-1-5-13(17)12-29-19-8-4-2-6-15(19)20-16(10-25)23(26)31-21-18(28)9-14(11-27)30-22(20)21/h1-9,20,27H,11-12,26H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMQQGFRNYXOKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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